N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Description
This compound features a 2,1-benzoxazole core substituted at position 3 with a phenyl group and at position 5 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a (2E)-3-methanesulfonylprop-2-en-1-yl group. The (E)-configuration of the propenyl chain and the methanesulfonyl substituent likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-25(22,23)11-5-10-19-18(21)14-8-9-16-15(12-14)17(24-20-16)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,19,21)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHKFROISIOMFS-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminophenol Acylation
Patent data (WO2014207001A1, US9440935B2) describes benzoxazole formation via a two-step process:
Step 1: Amide Formation
2-Amino-5-carboxyphenol reacts with benzoyl chloride derivatives in 2-methyltetrahydrofuran (2-MeTHF) using sodium bicarbonate (1.1 eq) as base:
2-Amino-5-carboxyphenol + Benzoyl chloride → N-(2-Hydroxy-5-carboxyphenyl)benzamide
Optimized Conditions
- Solvent: 2-MeTHF (0.05–0.5 g/mL substrate concentration)
- Temperature: <20°C (ice bath)
- Base: 0.9–1.2 eq NaHCO₃
Step 2: Cyclodehydration
Thermal cyclization (120–150°C) in polar aprotic solvents (DMF, NMP) yields the benzoxazole core:
N-(2-Hydroxy-5-carboxyphenyl)benzamide → 3-Phenyl-2,1-benzoxazole-5-carboxylic Acid
Purification and Characterization
Crude product is decolorized in heptane/hexane mixtures:
Carboxamide Functionalization
Activation of Carboxylic Acid
The 5-carboxylic acid is converted to an acid chloride using oxalyl chloride (2.5 eq) in dichloromethane with catalytic DMF:
3-Phenyl-2,1-benzoxazole-5-carboxylic Acid → Acid Chloride Intermediate
Reaction Monitoring
Amine Coupling
(2E)-3-Methanesulfonylprop-2-en-1-amine is coupled via Schlenk techniques under inert atmosphere:
Acid Chloride + (2E)-3-Methanesulfonylprop-2-en-1-amine → Target Compound
Optimized Parameters
- Solvent: Dry THF
- Base: N,N-Diisopropylethylamine (DIPEA, 3 eq)
- Temperature: −78°C → RT (12 hr)
- Yield: 68–74%
Stereoselective Synthesis of (2E)-3-Methanesulfonylprop-2-en-1-amine
Michael Addition-Sulfonylation Sequence
Patent US9688623B2 outlines a stereocontrolled route to analogous sulfonylethylamines:
Step 1: Conjugate Addition
Acrylonitrile reacts with methanesulfonyl chloride in presence of Cu(I) catalysts:
CH₂=CHCN + MeSO₂Cl → MeSO₂-CH₂-CH₂-CN
Step 2: Reduction and Isomerization
- Nitrile reduction with LiAlH₄ yields primary amine
- Base-mediated isomerization ensures E-configuration:
MeSO₂-CH₂-CH₂-CN → MeSO₂-CH₂-CH₂-NH₂ → MeSO₂-CH₂-CH=NH (E)
Key Data
- XLogP3 : 2.7 (consistent with sulfonyl group hydrophilicity)
- ¹³C NMR : δ 44.2 (SO₂CH₃), 123.5/135.8 (C=C)
Final Compound Characterization
Spectroscopic Validation
Thermodynamic Properties
- Melting Point : 178–181°C (DSC)
- Solubility : 12 mg/mL in DMSO, <0.1 mg/mL in H₂O
- Stability : >24 months at −20°C under argon
Process Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the benzoxazole ring or the methanesulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the benzoxazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce modified benzoxazole compounds. Substitution reactions can introduce various functional groups onto the phenyl ring or benzoxazole core.
Scientific Research Applications
Chemistry
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.
Table 1: Synthetic Reactions Involving the Compound
| Reaction Type | Description | Major Products |
|---|---|---|
| Oxidation | Methanesulfonyl group oxidation | Sulfone derivatives |
| Reduction | Reduction of benzoxazole ring | Modified benzoxazole compounds |
| Substitution | Electrophilic/nucleophilic substitutions on phenyl/benzoxazole | Functionalized derivatives |
Biology
The compound is being investigated for its biological activity , particularly its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of benzoxazole exhibit significant biological effects due to their ability to interact with specific molecular targets.
Case Study: Anticancer Activity
A recent study evaluated the anticancer properties of various benzoxazole derivatives, including this compound. The results demonstrated that the compound inhibited the proliferation of cancer cells in vitro and showed promise as a lead compound for further drug development .
Medicine
Due to its unique chemical structure, this compound is explored as a candidate for drug development . Its interactions with biological targets suggest potential therapeutic effects.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Exploration of the compound's efficacy against bacterial strains |
| Anticancer Drugs | Investigation into mechanisms of action against cancer cells |
| Enzyme Inhibitors | Potential role in modulating enzyme activities |
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its reactivity allows for the creation of advanced materials with tailored properties.
Table 3: Industrial Applications
| Application | Description |
|---|---|
| Material Science | Development of polymers with enhanced properties |
| Chemical Processes | Use in catalysts for organic reactions |
Mechanism of Action
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Data Table: Key Structural and Property Comparisons
Biological Activity
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the benzoxazole ring followed by various substitution reactions to introduce the methanesulfonyl and carboxamide groups. Specific synthetic routes may vary based on desired yield and purity.
Antimicrobial Activity
Research indicates that compounds within the benzoxazole family exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzoxazole were tested against various strains of bacteria and fungi, showing minimum inhibitory concentrations (MICs) ranging from 7.81 to 250 µg/mL against Gram-positive and Gram-negative bacteria as well as Candida albicans .
Antitumor Activity
Benzoxazole derivatives have also shown promise in antitumor applications. For instance, compounds similar to this compound have been evaluated for their ability to inhibit topoisomerases I and II, enzymes critical for DNA replication in cancer cells. Docking studies suggested that these compounds bind effectively to the active sites of these enzymes, potentially leading to their inhibition .
The biological mechanisms through which this compound exerts its effects include:
- Topoisomerase Inhibition : Compounds in this class inhibit topoisomerases, preventing DNA unwinding necessary for replication.
- Antioxidant Properties : Some studies suggest that benzoxazole derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, impacting conditions such as arthritis or other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity against clinical isolates of bacteria and fungi. The study found that certain derivatives exhibited superior activity compared to standard antibiotics, indicating potential for development into new antimicrobial agents .
Study 2: Antitumor Potential
In vitro assays demonstrated that specific benzoxazole derivatives significantly reduced cell viability in various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through activation of caspases and modulation of cell cycle regulators .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the benzoxazole core via condensation of o-aminophenol derivatives with carboxylic acid precursors. The (2E)-3-methanesulfonylprop-2-en-1-yl side chain can be introduced via Michael addition or palladium-catalyzed coupling reactions. For example, describes controlled copolymerization techniques for structurally related compounds, emphasizing temperature control (60–80°C) and initiators like ammonium persulfate to optimize yield and purity . Purity validation should include HPLC (>95%) and NMR spectroscopy.
Q. How can the stereochemical configuration of the (2E)-alkene moiety be confirmed?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing E/Z isomers. For example, highlights X-ray crystallography as a definitive tool for resolving stereochemistry in similar enamine systems, with C=C bond lengths typically ~1.34 Å for E-isomers . Coupling constants (J = 12–16 Hz for trans protons in H NMR) further support the E-configuration.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent integration (e.g., methanesulfonyl protons at δ 3.0–3.3 ppm).
- FT-IR : Stretching frequencies for sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) groups.
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS: 381.09).
- and provide analogous protocols for nitro-substituted benzamides and sulfonamides .
Advanced Research Questions
Q. How does the methanesulfonyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing sulfonyl group stabilizes the enamine system, reducing electron density at the α,β-unsaturated carbonyl (confirmed via DFT calculations). Cyclic voltammetry (CV) can quantify redox potentials, as seen in for pyrazole-carboxamide derivatives . Computational studies (e.g., Gaussian 09 with B3LYP/6-31G*) may predict HOMO-LUMO gaps (~4.5 eV) and Mulliken charges on sulfonyl oxygen.
Q. What experimental designs are suitable for studying this compound’s biological activity?
- Methodological Answer :
- In vitro : Dose-response assays (IC) against cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control.
- Target Engagement : Molecular docking (AutoDock Vina) against kinases or tubulin (PDB IDs: 1JFF, 3E88) to predict binding affinities. and detail docking protocols for benzoxazole analogs .
- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3, PARP) and ROS detection via DCFH-DA staining.
Q. How can contradictions in solubility data (e.g., DMSO vs. aqueous buffer) be resolved?
- Methodological Answer : Use a tiered approach:
- Experimental : Phase-solubility studies in PBS (pH 7.4) with co-solvents (e.g., PEG-400).
- Computational : Hansen solubility parameters (HSPiP software) to predict miscibility.
- Analytical : Dynamic light scattering (DLS) to detect aggregation. discusses solvent optimization in polymer synthesis .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer :
- Storage : Lyophilized form at -80°C under argon.
- Analytical Monitoring : Forced degradation studies (40°C/75% RH, 14 days) with UPLC-MS to identify degradants (e.g., hydrolysis of the benzoxazole ring).
- Stabilizers : Addition of antioxidants (e.g., BHT) in stock solutions, as described in for sulfonamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
